3-Isopropyl-4-methoxybenzoylchloride
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Overview
Description
3-Isopropyl-4-methoxybenzoylchloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, characterized by the presence of an isopropyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-methoxybenzoylchloride typically involves the chlorination of 3-isopropyl-4-methoxybenzoic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is performed under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-methoxybenzoylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or neutral conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic media.
Major Products Formed:
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 3-isopropyl-4-methoxybenzyl alcohol or aldehyde.
Oxidation: Formation of 3-isopropyl-4-methoxybenzoic acid.
Scientific Research Applications
3-Isopropyl-4-methoxybenzoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-methoxybenzoylchloride depends on its chemical reactivity. As a benzoyl chloride derivative, it acts as an acylating agent, reacting with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved are primarily related to its ability to modify functional groups in organic molecules, thereby altering their chemical and biological properties.
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive.
3-Isopropylbenzoyl chloride: Lacks the methoxy group, affecting its electronic properties and reactivity.
4-Isopropylbenzoyl chloride: Similar structure but with different substitution pattern, influencing its chemical behavior.
Uniqueness: 3-Isopropyl-4-methoxybenzoylchloride is unique due to the combined presence of both isopropyl and methoxy groups, which influence its steric and electronic properties. This combination makes it a versatile intermediate in organic synthesis, offering distinct reactivity compared to its analogs.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-methoxy-3-propan-2-ylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3 |
InChI Key |
TXRQFQSRMIWMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)Cl)OC |
Origin of Product |
United States |
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